molecular formula C27H22O10 B1210801 Benzo(a)naphthacene-2-carboxylic acid, 5,6,8,13-tetrahydro-8,13-dioxo-3-(2-hydroxypropyl)-7-methoxy-1,6,9,14-tetrahydroxy- CAS No. 157110-24-2

Benzo(a)naphthacene-2-carboxylic acid, 5,6,8,13-tetrahydro-8,13-dioxo-3-(2-hydroxypropyl)-7-methoxy-1,6,9,14-tetrahydroxy-

Cat. No. B1210801
M. Wt: 506.5 g/mol
InChI Key: XBWMJMIOZSMYBR-UHFFFAOYSA-N
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Description

Benzo(a)naphthacene-2-carboxylic acid, 5,6,8,13-tetrahydro-8,13-dioxo-3-(2-hydroxypropyl)-7-methoxy-1,6,9,14-tetrahydroxy- is a natural product found in Streptosporangium and Streptosporangium roseum with data available.

Scientific Research Applications

1. Inhibitory Activity Against Human pi Class Glutathione S-transferase

Benzo(a)naphthacene-2-carboxylic acid derivatives, particularly bequinostatins A and B, have been shown to exhibit significant inhibitory activity against human pi class glutathione S-transferase. This activity was identified in compounds isolated from Streptomyces sp. MI384-DF12, suggesting potential applications in targeting specific enzymes for therapeutic purposes (Aoyama et al., 1993).

2. Synthesis and Structural Analysis

Research has focused on the synthesis of benzo(a)naphthacene-2-carboxylic acid derivatives for structural and chemical analyses. This includes the development of one-pot synthesis methods for related compounds, providing insights into their chemical properties and potential applications in various fields of chemistry and material science (Srinivas & Rao, 2012).

3. Anticancer Properties

Several studies have investigated the anticancer properties of benzo(a)naphthacene-2-carboxylic acid derivatives. For instance, research on new (dihydro)pyranonaphthoquinones and their epoxy analogs synthesized from 1,4-dihydroxy-2-naphthoic acid revealed interesting cytotoxic activity against different cancer cell lines, highlighting the potential of these compounds in cancer therapy (Thi et al., 2015).

4. Photocyclization Reactions

Photocyclization reactions involving benzo(a)naphthacene-2-carboxylic acid derivatives have been studied, leading to the synthesis of novel compounds. These studies contribute to the understanding of photocyclization mechanisms and the potential application of these reactions in the synthesis of complex organic compounds (Sasaki et al., 2000).

5. Synthesis of Potential Metabolites

Research on the synthesis of potential metabolites of carcinogenic compounds, such as 7,12-dimethylbenz(a)anthracene, has involved derivatives of benzo(a)naphthacene-2-carboxylic acid. This research is significant for understanding the metabolic pathways of carcinogens and developing methods to synthesize their metabolites for further study (Pataki & Balick, 1977).

properties

CAS RN

157110-24-2

Product Name

Benzo(a)naphthacene-2-carboxylic acid, 5,6,8,13-tetrahydro-8,13-dioxo-3-(2-hydroxypropyl)-7-methoxy-1,6,9,14-tetrahydroxy-

Molecular Formula

C27H22O10

Molecular Weight

506.5 g/mol

IUPAC Name

1,6,9,14-tetrahydroxy-3-(2-hydroxypropyl)-7-methoxy-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid

InChI

InChI=1S/C27H22O10/c1-9(28)6-10-7-11-8-14(30)18-19(15(11)23(32)16(10)27(35)36)25(34)20-21(26(18)37-2)24(33)17-12(22(20)31)4-3-5-13(17)29/h3-5,7,9,14,28-30,32,34H,6,8H2,1-2H3,(H,35,36)

InChI Key

XBWMJMIOZSMYBR-UHFFFAOYSA-N

SMILES

CC(CC1=C(C(=C2C(=C1)CC(C3=C2C(=C4C(=C3OC)C(=O)C5=C(C4=O)C=CC=C5O)O)O)O)C(=O)O)O

Canonical SMILES

CC(CC1=C(C(=C2C(=C1)CC(C3=C2C(=C4C(=C3OC)C(=O)C5=C(C4=O)C=CC=C5O)O)O)O)C(=O)O)O

synonyms

FR 901533
FR901533
sodium 1,6,9,14-tetrahydroxy-3-(2-hydroxypropyl)-7-methoxy-8,13-dioxo-5,6,8,13-tetrahydrobenzo(a)naphthacene-2-carboxylate
WS 79089B
WS-79089B
WS79089B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo(a)naphthacene-2-carboxylic acid, 5,6,8,13-tetrahydro-8,13-dioxo-3-(2-hydroxypropyl)-7-methoxy-1,6,9,14-tetrahydroxy-
Reactant of Route 2
Benzo(a)naphthacene-2-carboxylic acid, 5,6,8,13-tetrahydro-8,13-dioxo-3-(2-hydroxypropyl)-7-methoxy-1,6,9,14-tetrahydroxy-
Reactant of Route 3
Benzo(a)naphthacene-2-carboxylic acid, 5,6,8,13-tetrahydro-8,13-dioxo-3-(2-hydroxypropyl)-7-methoxy-1,6,9,14-tetrahydroxy-
Reactant of Route 4
Benzo(a)naphthacene-2-carboxylic acid, 5,6,8,13-tetrahydro-8,13-dioxo-3-(2-hydroxypropyl)-7-methoxy-1,6,9,14-tetrahydroxy-
Reactant of Route 5
Benzo(a)naphthacene-2-carboxylic acid, 5,6,8,13-tetrahydro-8,13-dioxo-3-(2-hydroxypropyl)-7-methoxy-1,6,9,14-tetrahydroxy-
Reactant of Route 6
Benzo(a)naphthacene-2-carboxylic acid, 5,6,8,13-tetrahydro-8,13-dioxo-3-(2-hydroxypropyl)-7-methoxy-1,6,9,14-tetrahydroxy-

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